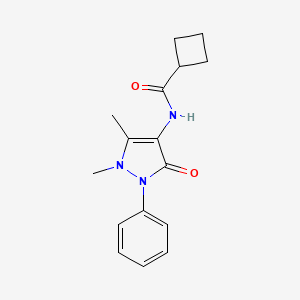
4-fluoro-N-5-quinolinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-5-quinolinylbenzamide, also known as GSK 2193874, is a small molecule inhibitor that is used in scientific research. It is a potent and selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a key regulator of the unfolded protein response (UPR) pathway, which is activated in response to endoplasmic reticulum (ER) stress. ER stress is a common feature of many diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Therefore, PERK inhibitors like GSK 2193874 have potential therapeutic applications.
作用机制
4-fluoro-N-5-quinolinylbenzamide 2193874 inhibits PERK by binding to the ATP-binding site of the kinase domain. This prevents PERK from phosphorylating its downstream targets, which are involved in the UPR pathway. The UPR pathway is activated in response to ER stress, and it helps to restore ER homeostasis by reducing protein synthesis and increasing protein folding capacity. However, if ER stress is prolonged or severe, the UPR pathway can also induce cell death. Therefore, PERK inhibitors like 4-fluoro-N-5-quinolinylbenzamide 2193874 have potential therapeutic applications in diseases where ER stress is a contributing factor.
Biochemical and Physiological Effects
4-fluoro-N-5-quinolinylbenzamide 2193874 has been shown to inhibit PERK activity in vitro and in vivo. In cancer cells, 4-fluoro-N-5-quinolinylbenzamide 2193874 has been shown to induce apoptosis and reduce tumor growth. In neurodegenerative disease models, 4-fluoro-N-5-quinolinylbenzamide 2193874 has been shown to reduce ER stress and improve cognitive function. In metabolic disorder models, 4-fluoro-N-5-quinolinylbenzamide 2193874 has been shown to improve glucose tolerance and reduce insulin resistance.
实验室实验的优点和局限性
One advantage of using 4-fluoro-N-5-quinolinylbenzamide 2193874 in lab experiments is its high selectivity for PERK. This reduces the risk of off-target effects and allows researchers to study the specific role of PERK in disease. Another advantage is its potency, which allows for lower dosages and reduces the risk of toxicity. However, one limitation of using 4-fluoro-N-5-quinolinylbenzamide 2193874 is its limited solubility in water, which can make it difficult to administer in vivo. In addition, 4-fluoro-N-5-quinolinylbenzamide 2193874 has a short half-life in vivo, which may limit its therapeutic potential.
未来方向
There are several future directions for research on 4-fluoro-N-5-quinolinylbenzamide 2193874 and PERK inhibition. One direction is to investigate the role of PERK in other diseases, such as viral infections and autoimmune diseases. Another direction is to develop more potent and selective PERK inhibitors that have better pharmacokinetic properties. Finally, future research could focus on combination therapies that target multiple components of the UPR pathway, in order to achieve a more robust therapeutic effect.
合成方法
4-fluoro-N-5-quinolinylbenzamide 2193874 was first synthesized by GlaxoSmithKline (4-fluoro-N-5-quinolinylbenzamide) using a multi-step synthetic route. The synthesis starts with the reaction of 5-chloro-2-nitrobenzoic acid with 2-aminobenzamide to form an intermediate, which is then reacted with 4-fluoroquinoline to produce 4-fluoro-N-5-quinolinylbenzamide 2193874. The final product is purified using column chromatography.
科学研究应用
4-fluoro-N-5-quinolinylbenzamide 2193874 has been used in various scientific research studies to investigate the role of PERK in disease. For example, 4-fluoro-N-5-quinolinylbenzamide 2193874 has been used to study the effect of PERK inhibition on cancer cell survival and tumor growth. It has also been used to investigate the role of PERK in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 4-fluoro-N-5-quinolinylbenzamide 2193874 has been used to study the effect of PERK inhibition on metabolic disorders, such as obesity and diabetes.
属性
IUPAC Name |
4-fluoro-N-quinolin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-12-8-6-11(7-9-12)16(20)19-15-5-1-4-14-13(15)3-2-10-18-14/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNCSAQFZYAHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357809 |
Source


|
| Record name | ZINC00433456 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5479-39-0 |
Source


|
| Record name | ZINC00433456 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5739110.png)





![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)
![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
![N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)
